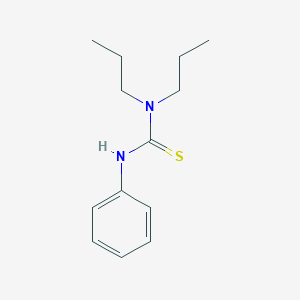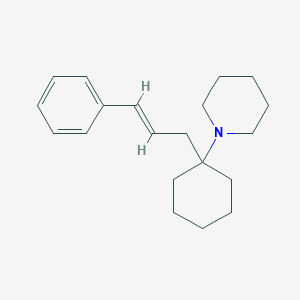![molecular formula C9H10N2O B081556 N-[(E)-ethylideneamino]benzamide CAS No. 14850-81-8](/img/structure/B81556.png)
N-[(E)-ethylideneamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-ethylideneamino]benzamide, also known as NEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. NEA is a yellow crystalline solid with a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol.
Aplicaciones Científicas De Investigación
N-[(E)-ethylideneamino]benzamide has been the subject of numerous studies due to its potential applications in various fields. In medicine, N-[(E)-ethylideneamino]benzamide has been shown to exhibit anti-inflammatory and anti-cancer properties. It has been studied as a potential therapeutic agent for the treatment of diseases such as rheumatoid arthritis and cancer. In agriculture, N-[(E)-ethylideneamino]benzamide has been shown to have herbicidal properties and has been studied as a potential alternative to traditional herbicides. In materials science, N-[(E)-ethylideneamino]benzamide has been used as a building block for the synthesis of various materials, including polymers and metal-organic frameworks.
Mecanismo De Acción
The exact mechanism of action of N-[(E)-ethylideneamino]benzamide is not fully understood. However, studies have shown that N-[(E)-ethylideneamino]benzamide may act as a histone deacetylase inhibitor, which can lead to changes in gene expression and cell proliferation. Additionally, N-[(E)-ethylideneamino]benzamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
Studies have shown that N-[(E)-ethylideneamino]benzamide has a variety of biochemical and physiological effects. In vitro studies have shown that N-[(E)-ethylideneamino]benzamide can inhibit the growth of cancer cells and reduce the production of inflammatory molecules. In vivo studies have shown that N-[(E)-ethylideneamino]benzamide can reduce the severity of arthritis in animal models. Additionally, N-[(E)-ethylideneamino]benzamide has been shown to have herbicidal properties, which may be due to its ability to inhibit the growth of plant cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(E)-ethylideneamino]benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. Additionally, N-[(E)-ethylideneamino]benzamide has been shown to exhibit a range of biological activities, making it a versatile compound for use in various assays. However, there are also limitations to the use of N-[(E)-ethylideneamino]benzamide in lab experiments. For example, N-[(E)-ethylideneamino]benzamide can be unstable under certain conditions, which can lead to degradation and loss of activity. Additionally, the mechanism of action of N-[(E)-ethylideneamino]benzamide is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-[(E)-ethylideneamino]benzamide. One area of interest is the development of N-[(E)-ethylideneamino]benzamide-based therapeutics for the treatment of diseases such as cancer and rheumatoid arthritis. Additionally, there is potential for the use of N-[(E)-ethylideneamino]benzamide as a herbicide in agriculture. Further studies are needed to elucidate the mechanism of action of N-[(E)-ethylideneamino]benzamide and to determine its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-[(E)-ethylideneamino]benzamide can be achieved through various methods, including condensation reactions, Friedel-Crafts acylation, and Mannich reactions. One of the most common methods for synthesizing N-[(E)-ethylideneamino]benzamide is through the Mannich reaction, which involves the reaction of an amine, formaldehyde, and a ketone. In the case of N-[(E)-ethylideneamino]benzamide, aniline, formaldehyde, and ethyl acetate are used to produce the desired product. The reaction is typically carried out under acidic conditions and requires careful control of the reaction parameters to obtain high yields of the product.
Propiedades
Número CAS |
14850-81-8 |
|---|---|
Nombre del producto |
N-[(E)-ethylideneamino]benzamide |
Fórmula molecular |
C9H10N2O |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
N-[(E)-ethylideneamino]benzamide |
InChI |
InChI=1S/C9H10N2O/c1-2-10-11-9(12)8-6-4-3-5-7-8/h2-7H,1H3,(H,11,12)/b10-2+ |
Clave InChI |
MJIZEJCLXHFZHD-WTDSWWLTSA-N |
SMILES isomérico |
C/C=N/NC(=O)C1=CC=CC=C1 |
SMILES |
CC=NNC(=O)C1=CC=CC=C1 |
SMILES canónico |
CC=NNC(=O)C1=CC=CC=C1 |
Sinónimos |
Benzoic acid, ethylidenehydrazide, (E)- (8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



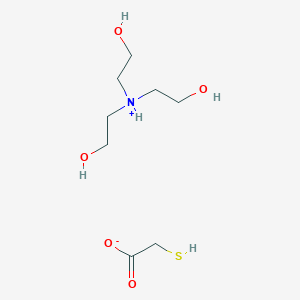
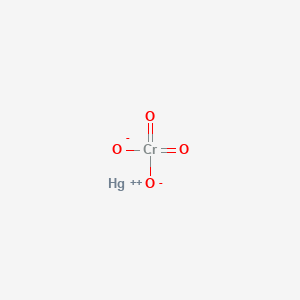
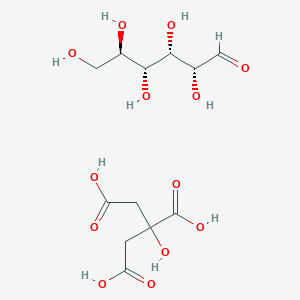




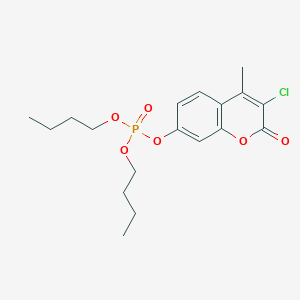

![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)


